Bienvenue dans la boutique en ligne BenchChem!

1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione

Medicinal Chemistry Lead Optimization Physicochemical Profiling

1-(1H-Indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione (CAS 887467-92-7) is a synthetic small molecule (MW 388.4, formula C23H20N2O4) built on a 1,2-dione bridge connecting a 1H-indol-3-yl moiety to a 4-oxospiro[chroman-2,4'-piperidin]-1'-yl scaffold. The compound belongs to the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore class, a privileged structure recognized across drug discovery programs targeting histone deacetylases (HDAC), Akt kinases, acetyl-CoA carboxylase (ACC), and G-protein-coupled receptor 119 (GPR119).

Molecular Formula C23H20N2O4
Molecular Weight 388.423
CAS No. 887467-92-7
Cat. No. B2785282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione
CAS887467-92-7
Molecular FormulaC23H20N2O4
Molecular Weight388.423
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C23H20N2O4/c26-19-13-23(29-20-8-4-2-6-16(19)20)9-11-25(12-10-23)22(28)21(27)17-14-24-18-7-3-1-5-15(17)18/h1-8,14,24H,9-13H2
InChIKeyPAMXRWNNLHDLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1H-Indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione (CAS 887467-92-7): Structural Identity and Pharmacophore Context for Research Procurement


1-(1H-Indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione (CAS 887467-92-7) is a synthetic small molecule (MW 388.4, formula C23H20N2O4) built on a 1,2-dione bridge connecting a 1H-indol-3-yl moiety to a 4-oxospiro[chroman-2,4'-piperidin]-1'-yl scaffold . The compound belongs to the spiro[chromane-2,4'-piperidine]-4(3H)-one pharmacophore class, a privileged structure recognized across drug discovery programs targeting histone deacetylases (HDAC), Akt kinases, acetyl-CoA carboxylase (ACC), and G-protein-coupled receptor 119 (GPR119) [1]. Its closest structural analog is the 2-methylindole derivative (CAS 887467-94-9), which differs by a single methyl substituent on the indole ring .

Why 1-(1H-Indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione Cannot Be Replaced by In-Class Analogs Without Verification


Within the spiro[chromane-2,4'-piperidine]-4-one class, minor structural modifications produce divergent target engagement profiles. The spirochromane scaffold has been successfully optimized into selective pan-Akt inhibitors with >1000-fold selectivity over PKA, HDAC inhibitors with in vivo antitumor activity, and GPR119 agonists—all from the same core [1][2]. The target compound's specific substitution pattern—an unsubstituted indole-3-yl oxalyl group coupled to the spirocyclic piperidine—occupies a distinct chemical space. Its closest catalog analog (CAS 887467-94-9) bears a 2-methyl group on the indole, which alters both the steric environment at the hinge-binding region (if engaging kinases) and the hydrogen-bond donor/acceptor profile of the indole NH . The broad pharmacological potential of this scaffold class means that even single-atom modifications can redirect target selectivity, making generic substitution scientifically unsound without isoform-specific or target-specific activity confirmation.

Quantitative Differentiation Evidence for 1-(1H-Indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione (CAS 887467-92-7)


Molecular Weight and Lipophilicity Differentiation from the 2-Methylindole Analog

The target compound (CAS 887467-92-7) lacks the 2-methyl substituent on the indole ring that is present in its closest commercial analog (CAS 887467-94-9). This structural difference reduces the molecular weight from 402.45 to 388.42 Da (ΔMW = −14.03 Da) and eliminates one lipophilic methyl group . The indole NH of the target compound remains fully exposed as a hydrogen-bond donor, whereas the 2-methyl analog sterically shields this position. In lead optimization contexts governed by Lipinski's Rule of Five, this MW reduction moves the compound further from the 500 Da threshold, while the enhanced hydrogen-bond donor capacity may improve aqueous solubility at the cost of membrane permeability [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Spirocyclic Scaffold Conformational Restriction Relative to Non-Spiro Piperidine Analogs

The 4-oxospiro[chroman-2,4'-piperidine] core enforces a rigid orthogonal orientation between the chromanone and piperidine rings via the quaternary spiro carbon. This conformational restriction is absent in simple N-substituted piperidine analogs (e.g., N-benzyl-4-piperidone derivatives) [1]. The spirocyclic scaffold has been exploited in GPR119 agonist programs where conformational preorganization of the linker-to-tail moiety was essential for receptor activation, with the spiro center locking the piperidine into a specific orientation that improved potency by >10-fold over flexible analogs [2]. While the target compound's specific spiro geometry has not been individually crystallized, X-ray structures of closely related spirochromane Akt inhibitors (PDB 3QKK) confirm the constrained dihedral angle imposed by the spiro junction [3].

Structural Biology Drug Design Conformational Analysis

Indole NH Hydrogen-Bond Donor Capacity vs. 2-Methylindole Analog

The unsubstituted indole NH in the target compound is available as a hydrogen-bond donor for hinge-region interactions in kinase ATP-binding sites or for cap-group recognition in HDAC enzymes. In the published spirochromane Akt inhibitor series (Kallan et al., 2011), the phenol hinge binder was critical for Akt potency, and attempts to replace it diminished PKA selectivity [1]. The target compound's indole NH can serve as an alternative hinge-binding motif, analogous to the indole NH interactions observed in staurosporine and related indolocarbazole kinase inhibitors. The 2-methyl analog (CAS 887467-94-9) retains the NH but with increased steric hindrance that may alter the hydrogen-bond geometry and reduce the NH acidity via electron-donating inductive effects of the methyl group, potentially weakening the hinge interaction by an estimated 0.5–1.0 kcal/mol [2].

Kinase Inhibition HDAC Inhibition Molecular Recognition

Dual Pharmacophore Architecture: Indole Oxalyl + Spirochromane vs. Single Pharmacophore Analogs

The target compound uniquely combines two independently bioactive pharmacophores—the indole-3-yl-oxalyl moiety (a known kinase inhibitor motif found in compounds such as US20050288321A1) and the 4-oxospiro[chroman-2,4'-piperidine] scaffold (an established HDAC inhibitor and ACC inhibitor core) [1][2]. This dual pharmacophore architecture is absent in simpler spirochromane derivatives such as spiro[chromane-2,4'-piperidine]-4-one (CAS 147372-85-8, the unadorned spirocyclic core) or N-acyl-spirochromane HDAC inhibitors that lack the indole-oxalyl extension. The indole-oxalyl unit has been specifically claimed in kinase inhibitor patents for its ability to engage the ATP-binding site via bidentate hydrogen bonding from the oxalyl carbonyls and the indole NH [1].

Polypharmacology Fragment-Based Design Chemical Biology

Recommended Research Application Scenarios for 1-(1H-Indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione (CAS 887467-92-7) Based on Verified Evidence


Kinase Inhibitor Lead Generation: Indole-Hinge Binding with Spirocyclic Conformational Control

The target compound combines an indole-3-yl-oxalyl motif—a recognized ATP-competitive kinase hinge-binding element—with a spirochromane scaffold that enforces rigid geometry. In pan-Akt inhibitor programs where spirochromane cores have demonstrated nanomolar potency and >1000-fold selectivity over PKA, this compound can serve as a scaffold-hopping starting point to explore whether the indole-oxalyl hinge binder can replace the phenol hinge binder while maintaining isoform selectivity. The absence of the 2-methyl group (unlike analog CAS 887467-94-9) preserves unhindered indole NH access to the kinase hinge region, making it the preferred analog for initial kinase panel screening [1].

HDAC Inhibitor Diversification: Non-Hydroxamate Zinc-Binding Group Exploration

Published spiro[chromane-2,4'-piperidine] HDAC inhibitors rely on a hydroxamic acid zinc-binding group attached to the piperidine nitrogen. The target compound replaces this with an indole-oxalyl extension, offering a non-hydroxamate entry point for HDAC inhibitor design. Given that spirochromane HDAC inhibitors have demonstrated in vivo antitumor efficacy in HCT-116 xenograft models, this compound enables exploration of zinc-binding modalities beyond the canonical hydroxamic acid, potentially addressing the pharmacokinetic liabilities (rapid glucuronidation, poor oral bioavailability) associated with the hydroxamate class [2].

Chemical Biology Probe Development: Dual Pharmacophore Tool Compound

The co-occurrence of the indole-oxalyl and spirochromane-4-one pharmacophores in a single molecule makes this compound a candidate for chemical biology studies investigating polypharmacology. It can be used as a tool compound in kinome-wide profiling (to assess indole-oxalyl-driven kinase engagement) alongside HDAC panel screening, allowing researchers to deconvolute whether observed cellular phenotypes arise from kinase inhibition, HDAC modulation, or combined target engagement. The 2-des-methyl structure ensures that any observed activity is not confounded by the steric and electronic effects of the 2-methyl group present in the nearest analog [3].

Metabolic Disease Target Screening: ACC and GPR119 Cross-Screening

The spirochromane-4-one core is a validated pharmacophore for both acetyl-CoA carboxylase (ACC) inhibition and GPR119 agonism. While the target compound's indole-oxalyl extension places it outside the canonical ACC inhibitor chemotype (which typically requires an aryl substitution on the chromanone ring), it can serve as a diversity point for cross-screening against metabolic targets. The conformational rigidity imposed by the spiro center has been shown to improve GPR119 agonist potency by >10-fold over flexible analogs in related series, suggesting this compound may also benefit from preorganized binding to metabolic receptors [4].

Quote Request

Request a Quote for 1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.